
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure, which includes a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromobenzamide: A simpler analog with only a bromine atom attached to the benzamide structure.
2-Chlorobenzamide: Contains a chlorine atom instead of bromine.
N-(2-Chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide: Lacks the bromine atom but has a similar structure.
Uniqueness
2-Bromo-N-(2-chloro-1-oxo-1lambda~5~-pyridin-3-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
84446-15-1 |
|---|---|
分子式 |
C12H8BrClN2O2 |
分子量 |
327.56 g/mol |
IUPAC名 |
2-bromo-N-(2-chloro-1-oxidopyridin-1-ium-3-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O2/c13-9-5-2-1-4-8(9)12(17)15-10-6-3-7-16(18)11(10)14/h1-7H,(H,15,17) |
InChIキー |
MIBKNTMFARZPIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C([N+](=CC=C2)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


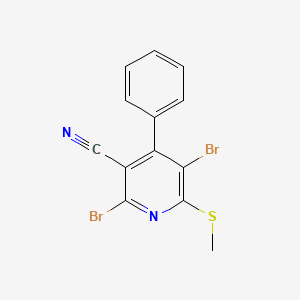

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
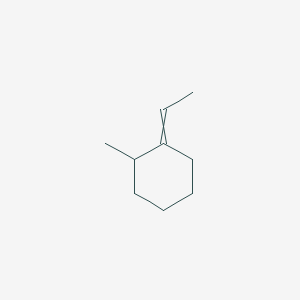
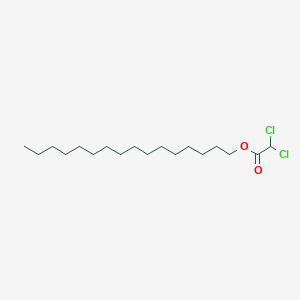
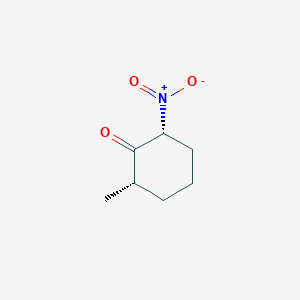
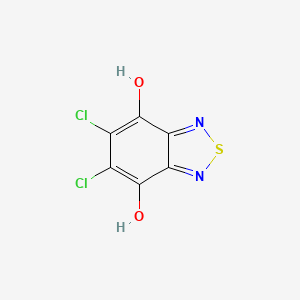

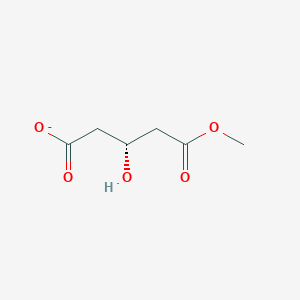
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)

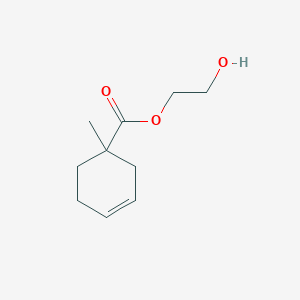
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)
